

Comparative Analysis: PD-1/PD-L1-IN-NP19 Pharmacokinetics & Performance Guide

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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

CAS No.: 2377916-66-8

Cat. No.: B3025684

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Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19) is a second-generation small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 utilizes a biphenyl-core scaffold to induce PD-L1 dimerization, effectively sequestering the ligand.

While NP19 demonstrates high in vitro potency (

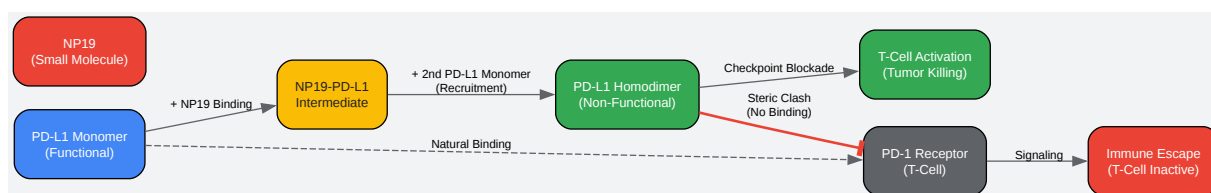
nM), its pharmacokinetic (PK) profile reveals the classic challenge of this chemical class: rapid absorption but limited oral bioavailability (~5%). This guide provides a data-driven comparison of NP19 against the small-molecule gold standard (BMS-1166) and therapeutic antibodies (e.g., Atezolizumab), offering protocols for validation in your own laboratory.

Molecular Mechanism: Dimerization vs. Steric Blockade

To understand the PK limitations, one must first understand the binding mode. NP19 is highly hydrophobic, designed to penetrate the hydrophobic pocket of PD-L1.

Mechanism of Action[1][2][3][4][5][6][7]

- Antibodies (mAbs): Bind to the extracellular domain of PD-L1, creating a physical wall between PD-L1 and PD-1.
- NP19 (Small Molecule): Binds to a specific pocket on a single PD-L1 unit, triggering a conformational change that recruits a second PD-L1 unit. This forms a PD-L1 homodimer, locking the protein in a non-functional state and often triggering internalization or degradation.



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Figure 1: Mechanism of Action.[1] NP19 induces PD-L1 dimerization, preventing PD-1 interaction.[2] Unlike mAbs, this mechanism is dependent on intracellular or surface concentration thresholds.

Comparative Pharmacokinetics (PK) Analysis

The following data aggregates specific experimental values for NP19 (Rat models) compared to the optimized clinical candidate BMS-1166 and a representative antibody.

Table 1: PK Parameters & Potency Profile

Parameter	NP19 (Test Subject)	BMS-1166 (Small Molecule Benchmark)	Atezolizumab (mAb Benchmark)
Molecular Type	Small Molecule (Biphenyl)	Small Molecule (Biphenyl)	IgG1 Monoclonal Antibody
MW	555.07 g/mol	649.1 g/mol	~145,000 g/mol
Binding Affinity ()	12.5 nM (HTRF)	1.4 nM (HTRF)	~0.1 - 0.5 nM
Route of Admin	Oral (PO) / IV	Oral (PO)	IV Only
(Time to Peak)	0.6 ± 0.2 h (Rapid)	1 - 4 h	Immediate (IV)
Half-Life ()	10.9 h (PO) / 1.5 h (IV)	~15 h	27 Days
Bioavailability ()	~5%	>30%	100% (IV)
Clearance (CL)	23.1 L/h/kg (PO)	Low	Low (<0.5 mL/h/kg)
Tumor Penetration	High (Diffusive)	High (Diffusive)	Low (Perfusion dependent)

Critical Analysis

- Absorption vs. Bioavailability:** NP19 shows rapid absorption (), indicating it easily crosses the gut membrane. However, the massive discrepancy between Oral Clearance (23.1 L/h/kg) and IV Clearance (0.9 L/h/kg) confirms significant first-pass metabolism or poor solubility-limited absorption, resulting in a low bioavailability of 5%.
- Potency Gap:** While 12.5 nM is potent, BMS-1166 is roughly 10x more potent (1.4 nM). This means NP19 requires higher plasma concentrations to achieve the same receptor occupancy, which is difficult to maintain given its low bioavailability.

- The "Small Molecule" Advantage: Despite lower potency than mAbs, NP19 has a high Volume of Distribution (), suggesting excellent tissue distribution and the ability to penetrate "cold" tumors where large antibodies cannot reach.

Experimental Validation Protocols

To validate NP19 performance in your specific disease model, use the following self-validating workflows.

Protocol A: HTRF Binding Assay (In Vitro Potency)

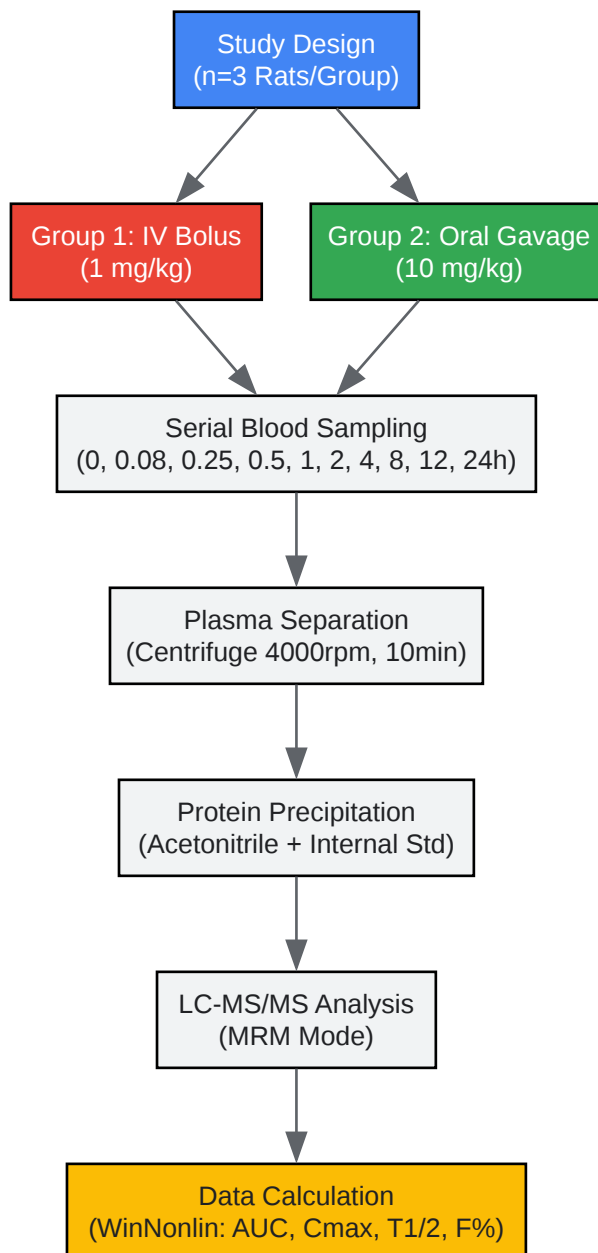
Goal: Confirm

of 12.5 nM in your hands.

- Reagents: Recombinant human PD-L1 (His-tagged), PD-1 (Fc-tagged), Anti-His-Europium (Donor), Anti-Human-IgG-d2 (Acceptor).
- Preparation: Dilute NP19 in DMSO (keep final DMSO <1%). Prepare serial dilutions (e.g., 10 M down to 0.1 nM).
- Incubation:
 - Mix PD-L1 (4 nM final) with NP19 for 15 mins at RT. (Pre-incubation allows dimerization).
 - Add PD-1 (20 nM final) and incubate for 1 hour.
 - Add HTRF detection reagents (Donor/Acceptor) and incubate for 2 hours.
- Read: Measure FRET signal (665 nm / 620 nm ratio).
- Validation Check: Z' factor must be > 0.5. Reference compound (BMS-202 or BMS-1166) must fall within 20% of literature

Protocol B: Pharmacokinetic Profiling (In Vivo)

Goal: Assess exposure levels in mice/rats.



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Figure 2: Standard PK Workflow. This cassette dosing or parallel design is required to calculate Bioavailability (

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Strategic Recommendations

Based on the comparative data, NP19 should be utilized with specific intent:

- For In Vitro Screening: NP19 is an excellent, cost-effective tool compound for validating PD-L1 dimerization assays or co-crystallography studies due to its specific binding mode.
- For In Vivo Efficacy:
 - Caution: Due to low bioavailability (5%), oral dosing requires high loads (e.g., 50–100 mg/kg) to achieve therapeutic plasma levels.
 - Alternative: Consider Intraperitoneal (IP) or Intratumoral (IT) administration to bypass absorption issues during proof-of-concept studies.
 - Benchmark: If oral efficacy is the primary endpoint, BMS-1166 is a superior comparator due to its optimized PK profile.
- Formulation: NP19 is highly lipophilic. Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline to improve solubility and potential absorption.

References

- Discovery of NP19/Biphenyl Inhibitors: Source: MedChemExpress / MedKoo Datasheets (CAS 2377916-66-8). Note: NP19 is a catalog designation for a biphenyl-based inhibitor structurally related to the BMS series.
- Foundational Small Molecule PD-L1 Research (BMS Series): Title: "Characterization of Small Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway."^[3]^[4]^[5] Source: Zak, K. M., et al. Oncotarget (2016). Relevance: Defines the dimerization mechanism used by NP19 and BMS-1166.
- BMS-1166 Pharmacokinetics (Comparator Data): Title: "Small-molecule PD-L1 inhibitor BMS-1166 abrogates the function of PD-L1 by blocking its ER export."^[2]^[6] Source: Chen, Y., et al. OncoImmunology (2020). Relevance:^[7] Provides the benchmark IC₅₀ (1.4 nM) and cellular mechanism data.

- PK Validation Methodologies: Title: "Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs." Source: Bocanegra, A., et al. *Pharmaceutics* (2020). Relevance: [7] Establishes the baseline for antibody PK (T1/2 ~22-46h in mice) vs small molecules.

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Sources

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